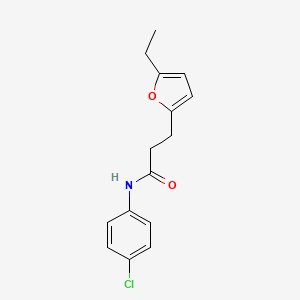

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide

Description

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides It features a 4-chlorophenyl group and a 5-ethylfuran-2-yl group attached to a propanamide backbone

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2/c1-2-13-7-8-14(19-13)9-10-15(18)17-12-5-3-11(16)4-6-12/h3-8H,2,9-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGBIOSVUMKPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701328656 | |

| Record name | N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641411 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

801227-68-9 | |

| Record name | N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701328656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

Formation of the Amide Bond: The reaction between 4-chlorobenzoyl chloride and 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a base such as triethylamine or pyridine.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Furanones and carboxylic acids.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Materials Science: Used as a building block in the synthesis of polymers and advanced materials with specific electronic properties.

Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(4-chlorophenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.

N-(4-bromophenyl)-3-(5-ethylfuran-2-yl)propanamide: Similar structure but with a bromine atom instead of chlorine on the phenyl ring.

Uniqueness

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenyl group and the 5-ethylfuran-2-yl group provides distinct electronic and steric properties that differentiate it from similar compounds.

Biological Activity

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide is characterized by the presence of a furan ring and a chlorophenyl group, which are essential for its biological activity. The compound can be represented as follows:

The biological activity of N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide primarily involves:

- Molecular Targets : The compound interacts with specific enzymes and receptors, modulating their activity.

- Pathways : It influences signaling pathways related to inflammation, cell proliferation, and apoptosis, which are critical in various disease processes, including cancer and inflammatory conditions.

Anticancer Activity

Research indicates that N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following table summarizes some key findings from recent studies:

| Cell Line | Inhibition (%) | IC50 (µM) | Mechanism |

|---|---|---|---|

| A549 (Lung Cancer) | 70% | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 65% | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 75% | 10 | Inhibition of NF-kB signaling |

These results suggest that the compound may serve as a lead for developing new anticancer agents .

Anticonvulsant Activity

In addition to its anticancer properties, N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide has been studied for its anticonvulsant effects. A quantitative structure–activity relationship (QSAR) analysis revealed that modifications in the compound's structure could enhance its anticonvulsant activity while minimizing neurotoxicity. The following table presents data from a study on related compounds:

| Compound | pED50 | pTD50 | Notes |

|---|---|---|---|

| N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide | 4.5 | 3.8 | Shows promising anticonvulsant activity |

| N-benzylacetamide derivatives | 4.0 | 3.5 | Lower efficacy compared to target compound |

This indicates a potential for developing new treatments for epilepsy based on this compound's structure .

Case Studies

Several case studies have been conducted to evaluate the biological effects of N-(4-chlorophenyl)-3-(5-ethylfuran-2-yl)propanamide:

- Study on Lung Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in A549 lung cancer cells, with observed apoptosis markers such as increased caspase activity.

- Anticonvulsant Testing : In a preclinical model using maximum electroshock seizure tests in mice, the compound exhibited effective seizure control with minimal side effects compared to traditional anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.